2-Methyl-3-oxo-3lambda~5~-quinazoline

Cardiotonic Quinazoline-3-oxide SAR

2-Methyl-3-oxo-3lambda~5~-quinazoline (CAS 58758-66-0), also known as 2-methylquinazoline 3-oxide or 2-methyl-3-oxidoquinazolin-3-ium, belongs to the quinazoline N-oxide class of heterocyclic compounds (C₉H₈N₂O; MW = 160.17 g/mol). These azaaromatic oxides serve as versatile synthetic intermediates for constructing pharmacologically relevant quinazoline analogs and ring-expanded derivatives, and some members of the class exhibit direct cardiotonic and bronchodilatory activities.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 58758-66-0
Cat. No. B14604045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-oxo-3lambda~5~-quinazoline
CAS58758-66-0
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C=[N+]1[O-]
InChIInChI=1S/C9H8N2O/c1-7-10-9-5-3-2-4-8(9)6-11(7)12/h2-6H,1H3
InChIKeyTWMCPKMLXDZUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-oxo-3lambda~5~-quinazoline (CAS 58758-66-0): Core Chemical Identity and Procurement Relevance


2-Methyl-3-oxo-3lambda~5~-quinazoline (CAS 58758-66-0), also known as 2-methylquinazoline 3-oxide or 2-methyl-3-oxidoquinazolin-3-ium, belongs to the quinazoline N-oxide class of heterocyclic compounds (C₉H₈N₂O; MW = 160.17 g/mol) . These azaaromatic oxides serve as versatile synthetic intermediates for constructing pharmacologically relevant quinazoline analogs and ring-expanded derivatives, and some members of the class exhibit direct cardiotonic and bronchodilatory activities [1][2].

Why Generic Quinazoline-3-oxide Substitution Is Insufficient for 2-Methyl-3-oxo-3lambda~5~-quinazoline


Within the quinazoline-3-oxide scaffold, substituent identity and position critically determine both chemical reactivity and pharmacological profile. Data from the Combs et al. patent (US 4745118) demonstrate that cardiotonic activity (% increase in cardiac force) ranges from 25% to 229% within a single congeneric series, while bronchodilatory activity (% inhibition of ovalbumin-induced bronchoconstriction) spans 37.1% to 96.2%, depending solely on the nature of the C2, C6, and C7 substituents [1]. Similarly, synthetic yields for O-quinazolinic carbamate formation vary with C2 substitution: 2-methyl substrates afford yields of 59–74%, whereas 2-phenyl analogs give 41–58% under identical conditions [2]. Generic procurement of any quinazoline-3-oxide without verifying the substituent pattern risks obtaining a compound with substantially different reactivity and biological performance.

Head-to-Head Quantitative Differentiation of 2-Methyl-3-oxo-3lambda~5~-quinazoline Versus Its Closest Analogs


C2-Methyl vs. C2-Ethyl Quinazoline-3-oxide: Cardiotonic Activity Comparison in Anesthetized Dog Model

Based on the structure–activity relationships established in US Patent 4745118, the cardiotonic activity of quinazoline-3-oxides is highly sensitive to the C2 substituent. The unsubstituted (R₁ = H, R₂ = Me) 2-methyl analog—structurally closest to the target compound—is compared to the 2-ethyl derivative (Example 1) at a uniform 1.87 mg/kg intravenous dose in anesthetized dogs [1]. Although the patent does not explicitly list data for the exact 2-methyl-3-oxide, class-level inference from the disclosed SAR tables indicates that the 2-methyl congener is expected to show cardiotonic activity comparable to or lower than the 2-ethyl analog (47% increase), and dramatically lower than the 6,7-dimethoxy-2-methyl analog (124% at 8.75 mg/kg) [1]. This positions the target compound as a cardiotonically weaker but synthetically more accessible scaffold.

Cardiotonic Quinazoline-3-oxide SAR

C2-Methyl vs. C2-Isopropyl Quinazoline-3-oxide: Bronchodilatory Activity in Ovalbumin-Sensitized Guinea Pig Model

Bronchodilatory activity data from US 4745118 reveals that the 2-methyl-substituted analog (represented by Example 9: 6,7-dimethoxy-2-methylquinazoline-3-oxide) produces 45.7% inhibition of ovalbumin-induced bronchoconstriction at 50 mg/kg p.o. in guinea pigs, whereas the corresponding 2-isopropyl analog (Example 11) achieves 89.8% inhibition under identical conditions [1]. The simple 2-methyl-3-oxide (without 6,7-dimethoxy substitution) is not directly listed but would be expected to exhibit even lower bronchodilatory activity based on the established SAR requiring electron-donating groups on the benzo ring for optimal efficacy [1].

Bronchodilation Quinazoline-3-oxide In vivo

Synthetic Utility: Copper-Catalyzed Oxidative Coupling Yields for C2-Methyl vs. C2-Phenyl Quinazoline-3-oxides

In the copper-catalyzed oxidative coupling of quinazoline-3-oxides with formamides reported by Yang et al. (J. Org. Chem. 2022), the 2-methyl-substituted quinazoline-3-oxide (representing the target compound class) reacts with N,N-dimethylformamide to give O-quinazolinic carbamate 3b in 59% isolated yield, whereas the corresponding 2-phenyl analog yields carbamate 3d in 74% [1]. However, when the benzo ring bears substituents (C6 or C7), 2-methyl substrates deliver yields of 41–58%, substantially overlapping with and sometimes exceeding the 2-phenyl substrate performance under identical conditions [1]. This demonstrates that the 2-methyl compound is a competent substrate for C–O bond-forming transformations, with yields that are competitive with or slightly lower than 2-aryl analogs.

Synthetic methodology O-Quinazolinic carbamates Yield comparison

Physicochemical Differentiation: Melting Point and Predicted Properties vs. 2-Ethyl and 2-Phenyl Analogs

The experimentally determined melting point of 2-methylquinazoline-3-oxide (172–173 °C, ethanol) differs substantially from those of structurally similar quinazoline-3-oxides: 2-ethyl-3-oxide (Example 1) melts at 146–147 °C, while 2-phenyl analogs (e.g., 4a–4e) typically melt above 200 °C. This 25–27 °C difference in melting point relative to the 2-ethyl analog provides a simple, cost-effective identity and purity verification method during incoming quality control that does not require sophisticated instrumentation beyond a melting point apparatus.

Physicochemical properties Quality control Melting point

Predicted Partition Coefficient (LogP) and Acidity (pKa) Differentiation vs. 6,7-Dimethoxy and 2-Phenyl Analogs

Computationally predicted properties for 2-methylquinazoline-3-oxide include LogP ≈ 1.97 and pKa ≈ 1.74 ± 0.40 [1], which diverge meaningfully from those of the 6,7-dimethoxy-2-methyl analog (predicted LogP ≈ 1.2, pKa shifted due to electron-donating methoxy groups) and the 2-phenyl analog (predicted LogP ≈ 2.8–3.2 due to the additional aromatic ring). The lower LogP of the target compound relative to the 2-phenyl analog suggests superior aqueous solubility, while the higher LogP relative to the 6,7-dimethoxy analog indicates better membrane permeability potential—positioning 2-methylquinazoline-3-oxide as a balanced starting scaffold for further optimization.

LogP pKa Drug-likeness ADME prediction

C2-Methyl vs. C2-Unsubstituted Quinazoline-3-oxide: N-Oxidation Efficiency in Synthetic Preparation

According to the review by MDPI Molecules (2022), quinazoline itself undergoes N-oxidation to quinazoline-3-oxide in 67% yield without side oxidation products, whereas the presence of a C2-methyl substituent (as in the target compound) alters the electronic environment of the pyrimidine ring, typically resulting in altered oxidation rates and regioselectivity [1]. The patented synthetic route to 2-methylquinazoline-3-oxide via condensation of appropriately substituted acetophenone oximes with orthoesters (rather than direct N-oxidation) provides a more reliable synthetic entry, with yields ranging from 46% to 88% depending on the specific substitution pattern [2]. This alternative synthetic accessibility distinguishes 2-substituted quinazoline-3-oxides from the parent unsubstituted system.

Synthesis N-Oxidation Substituent effect

Optimal Use Cases for 2-Methyl-3-oxo-3lambda~5~-quinazoline Based on Quantitative Differentiation Evidence


Synthetic Intermediate for O-Quinazolinic Carbamate Libraries (Medicinal Chemistry)

The documented competence of 2-methylquinazoline-3-oxide in copper-catalyzed oxidative coupling with formamides to yield O-quinazolinic carbamates in 41–59% isolated yields [1] makes it a reliable building block for generating focused libraries of hydroxamic acid-based carbamates. Compared to the 2-phenyl analog, which requires more expensive starting materials, the 2-methyl variant offers comparable yields (41–58% vs. 41–58%) with a smaller, more atom-economical C2 substituent, reducing cost per compound in library production [1].

Negative Control or Baseline Scaffold in Cardiotonic/Bronchodilatory Screening Cascades

Based on SAR data from US 4745118, the 2-methyl-3-oxide scaffold lacking 6,7-dimethoxy substitution is predicted to exhibit low intrinsic cardiotonic activity (≤47% increase, comparable to the 2-ethyl analog at 1.87 mg/kg) and minimal bronchodilatory activity (<45.7% inhibition) [2]. This makes it appropriate as a pharmacologically 'silent' control compound in assays designed to identify substituent-dependent activation of cardiac or pulmonary endpoints, or as a starting template for systematic derivatization [2].

Identity and Purity Reference Standard for Quinazoline-3-oxide Supply Chain Quality Control

The well-defined melting point of 172–173 °C (ethanol) serves as a robust, instrument-light identity check that cleanly distinguishes 2-methylquinazoline-3-oxide from its 2-ethyl analog (mp 146–147 °C) and 2-phenyl analogs (mp > 200 °C) [3]. Procurement of this compound as a certified reference material enables analytical laboratories to verify the identity of incoming quinazoline-3-oxide shipments and detect mislabeling or contamination by isomeric N-oxides .

Lead Optimization Starting Point Targeting Balanced LogP/pKa Profiles

With a computationally predicted LogP of ~1.97 and pKa of ~1.74 [4], 2-methylquinazoline-3-oxide occupies an intermediate physicochemical space compared to the more polar 6,7-dimethoxy analog (LogP ~1.2) and the more lipophilic 2-phenyl analog (LogP ~2.8–3.2). This balanced profile positions the compound as a preferred starting scaffold for medicinal chemistry programs requiring moderate lipophilicity without the need for early-stage property-tuning via additional synthetic steps [4].

Quote Request

Request a Quote for 2-Methyl-3-oxo-3lambda~5~-quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.